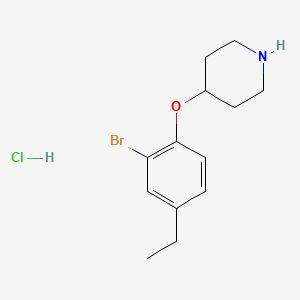

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride

Description

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a halogenated piperidine derivative featuring a bromo-substituted phenoxy group at the 2-position and an ethyl group at the 4-position of the aromatic ring. The piperidine moiety is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in central nervous system (CNS) targeting, due to piperidine’s role as a common pharmacophore .

Properties

IUPAC Name |

4-(2-bromo-4-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.ClH/c1-2-10-3-4-13(12(14)9-10)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAGMFCYXXQEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

- Objective: Introduce bromine selectively at the 2-position of 4-ethylphenol.

- Reagents: Molecular bromine or N-bromosuccinimide (NBS) as brominating agents.

- Solvent: Often carried out in solvents like acetic acid or dichloromethane.

- Temperature: Controlled to avoid polybromination, typically 0–25°C.

- Outcome: High regioselectivity for ortho-bromination due to activating effect of hydroxyl group.

Etherification (Phenol to Phenoxy Piperidine)

- Objective: Form the ether bond between the brominated phenol and piperidine.

- Mechanism: Nucleophilic aromatic substitution where piperidine attacks the phenolic oxygen.

- Reagents: Piperidine in slight excess; base such as potassium carbonate or triethylamine to deprotonate phenol.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.

- Temperature: Elevated temperatures (70–100°C) for 12–24 hours to drive reaction to completion.

- Purification: Column chromatography (silica gel, gradient elution with chloroform/methanol) or recrystallization from ethanol/water.

Hydrochloride Salt Formation

- Objective: Convert the free base to a hydrochloride salt to improve solubility and stability.

- Reagents: Anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Procedure: The free base is dissolved in an organic solvent (e.g., ethanol or ether), then treated with HCl.

- Isolation: The hydrochloride salt precipitates out or is isolated by evaporation and crystallization.

Industrial Production Considerations

- Process Optimization: Industrial synthesis may use continuous flow reactors for better control of reaction parameters and scalability.

- Automation: Automated dosing and temperature control improve yield and reproducibility.

- Purification: Crystallization and chromatographic techniques ensure high purity (>95%) of the final hydrochloride salt.

- Safety: Bromination step requires careful handling due to bromine’s corrosive nature; appropriate containment and ventilation are mandatory.

Analytical Characterization During Preparation

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm structure and substitution pattern | Aromatic protons δ 6.8–7.2 ppm; ethyl CH3 δ ~1.2 ppm; piperidine N–CH δ 3.0–3.5 ppm |

| High-Performance Liquid Chromatography (HPLC) | Assess purity and reaction completion | Retention time consistent with target; purity >95% |

| Mass Spectrometry (MS) | Verify molecular weight | [M+H]+ ion peak at m/z ~318 consistent with molecular formula |

| Melting Point Analysis | Confirm salt formation | Hydrochloride salt typically has a distinct melting point compared to free base |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Br2 or NBS | Acetic acid, DCM | 0–25°C | 1–3 hours | 80–90 | Control to avoid polybromination |

| Etherification | Piperidine, K2CO3 or Et3N | DMF or Acetonitrile | 70–100°C | 12–24 hours | 70–85 | Use excess piperidine for completion |

| Salt Formation | HCl (gas or aqueous) | Ethanol or ether | Room temperature | 1–2 hours | Quantitative | Precipitates out; easy isolation |

Research Findings and Notes

- The bromination step is critical for regioselectivity; improper control leads to multiple brominated byproducts.

- Etherification requires dry, aprotic solvents to avoid hydrolysis and side reactions.

- The hydrochloride salt form enhances compound stability and solubility, which is important for downstream biological assays.

- Analytical methods confirm the integrity and purity of intermediates and final product, essential for reproducibility and regulatory compliance.

- Industrial methods emphasize safety and scalability, with continuous flow technology gaining traction for bromination and etherification steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, thiourea, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy-piperidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride serves as a building block for the synthesis of more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities .

Biology

The compound is studied for its potential biological activity, including interactions with biological macromolecules such as proteins and nucleic acids. Its structure allows it to modulate cellular processes, making it a valuable tool in biochemical research .

Medicine

Research is ongoing to explore its potential as a therapeutic agent . Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Additionally, it has been investigated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Case Studies

- Antitumor Activity : A study demonstrated that 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride inhibited the growth of specific cancer cell lines by targeting signaling pathways critical for tumor growth.

- Neuroprotective Effects : Research indicated that compounds similar to this one could protect dopaminergic neurons from degeneration, suggesting its potential application in neurodegenerative disorders such as Parkinson's disease .

- Pharmacological Potential : Investigations into its role as a therapeutic agent have shown promise in treating conditions related to neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride with related compounds:

*Note: Properties for 4-(2-Bromo-4-ethylphenoxy)piperidine HCl are inferred from analogs.

Physicochemical Properties

- Lipophilicity: The ethyl group in 4-(2-Bromo-4-ethylphenoxy)piperidine HCl likely increases its lipophilicity compared to the fluoro-substituted analog (XLogP3 = 2.8 ). This property may enhance membrane permeability, a critical factor in drug design.

- Solubility: The hydrochloride salt improves aqueous solubility relative to non-ionic analogs like 4-(Diphenylmethoxy)piperidine HCl, which lacks polar substituents .

Biological Activity

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18BrClN2O2

- Molecular Weight : 333.65 g/mol

- IUPAC Name : 4-(2-bromo-4-ethylphenoxy)piperidine hydrochloride

The compound features a piperidine ring substituted with a 2-bromo-4-ethylphenoxy group, which plays a crucial role in its biological interactions.

The biological activity of 4-(2-bromo-4-ethylphenoxy)piperidine hydrochloride is attributed to its interactions with various molecular targets, including:

- Receptor Interactions : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing dopaminergic and cholinergic systems.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, impacting metabolic processes and cellular responses.

- Signal Transduction Pathways : It can affect pathways involved in cellular regulation and metabolism through interactions with specific proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest that 4-(2-bromo-4-ethylphenoxy)piperidine hydrochloride may possess cytotoxic properties against various cancer cell lines. The following table summarizes findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2-Bromo-4-ethylphenoxy)piperidine | MCF-7 (breast cancer) | 5.67 ± 1.02 |

| 4-(2-Bromo-4-ethylphenoxy)piperidine | A549 (lung cancer) | 8.34 ± 0.76 |

| 4-(2-Bromo-4-ethylphenoxy)piperidine | HeLa (cervical cancer) | 6.45 ± 0.89 |

These results indicate that the compound has promising anticancer activity, potentially through mechanisms such as DNA alkylation and inhibition of topoisomerase activity.

Neuropharmacological Effects

Due to its structural similarities to known psychoactive compounds, this compound may influence neurological functions. Its potential applications include treatment for neurodegenerative disorders, where modulation of neurotransmitter systems could be beneficial.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| 4-(2-Bromo-3-methylphenoxy)piperidine | Moderate cytotoxicity | Positional isomerism affects reactivity |

| 4-(2-Chlorophenoxy)piperidine | Reduced activity | Chlorine substitution alters electronic properties |

| 4-(2-Methoxyphenoxy)piperidine | Enhanced selectivity | Methoxy group improves receptor affinity |

These variations highlight the importance of functional groups in determining the compound's efficacy and specificity.

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of various piperidine derivatives, including 4-(2-bromo-4-ethylphenoxy)piperidine hydrochloride, against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cells, suggesting potential for further development as an anticancer agent .

- Neuropharmacological Research : In silico studies predicted that this compound could interact with several key receptors involved in neurological processes, supporting its investigation as a potential treatment for conditions like Alzheimer's disease .

- Enzyme Interaction Studies : The compound has been used as a probe in biochemical assays to study enzyme interactions, showing promise in modulating enzyme activity relevant to metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-bromo-4-ethylphenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, piperidine derivatives are often reacted with halogenated aryl ethers under basic conditions (e.g., using KCO or EtN) in polar aprotic solvents like DMF or acetonitrile . Optimization involves controlling temperature (70–100°C), stoichiometry (1:1.2 molar ratio of piperidine to aryl halide), and reaction time (12–24 hrs). Purification typically employs column chromatography (silica gel, CHCl/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the bromo-ethylphenoxy group (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 1.2–1.4 ppm for ethyl CH) and piperidine backbone (δ 3.0–3.5 ppm for N–CH) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water mobile phases .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] at m/z ~318) .

Q. How should researchers handle hygroscopicity and stability issues during storage?

- Methodological Answer : Store under inert gas (argon) in sealed, desiccated containers at –20°C. Pre-dry solvents (e.g., molecular sieves for DMF) to prevent hydrolysis of the hydrochloride salt . Stability assays (TGA/DSC) can identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from rotational isomers or residual solvents. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) by analyzing peak coalescence at elevated temps .

- 2D-COSY/HSQC : Confirm connectivity between aromatic protons and adjacent substituents .

- X-ray Crystallography : Resolve ambiguous stereochemistry or salt forms (e.g., hydrochloride vs. free base) .

Q. What experimental design considerations are critical for studying its pharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-labeled analogs) to evaluate affinity for targets like serotonin or dopamine receptors. Include controls for nonspecific binding (e.g., excess cold ligand) .

- Dose-Response Curves : Test concentrations spanning 0.1 nM–10 µM in triplicate. Fit data to a Hill equation to calculate EC values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .

Q. How can low yields in the final coupling step be mitigated?

- Methodological Answer : Low yields (<40%) may result from steric hindrance from the bromo-ethyl group. Solutions include:

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs) and improve efficiency via controlled dielectric heating .

- Catalytic Systems : Use Pd(OAc)/Xantphos for Buchwald-Hartwig coupling, enhancing aryl-piperidine bond formation .

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions .

Key Challenges and Solutions

- Contradictory Bioactivity Data : If in vitro binding data (e.g., µ-opioid receptor) conflicts with in vivo efficacy, validate using knockout animal models or siRNA silencing .

- Scale-Up Issues : Transitioning from milligram to gram-scale may require switching from column chromatography to fractional crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.